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DiSulfo-ICG-azide (disodium)

Cat. No.: B12369568
M. Wt: 1017.2 g/mol
InChI Key: GAENMZMKYUUDIT-UHFFFAOYSA-L
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Description

Contextualizing Indocyanine Green (ICG) Derivatives in Near-Infrared Fluorescence Applications

Indocyanine Green (ICG) is a tricarbocyanine dye that has been utilized in medical diagnostics for decades. aatbio.com Its utility stems from its strong absorption and fluorescence in the near-infrared (NIR) region of the electromagnetic spectrum (approximately 700-900 nm). aatbio.com This "NIR window" is highly advantageous for in vivo imaging because light in this range can penetrate biological tissues more deeply with less scattering and is absorbed less by endogenous chromophores like hemoglobin and water compared to visible light. mdpi.comresearchgate.net This results in higher-resolution images and greater sensitivity for detecting signals from deep within tissues. mdpi.com

Despite its approval for clinical use and favorable spectral properties, ICG has several limitations for advanced molecular imaging applications. mdpi.com These include a tendency to aggregate in aqueous solutions, a short circulatory half-life of about 150 to 180 seconds, and a lack of functional groups for covalent attachment to specific biomolecules. aatbio.commdpi.com To overcome these drawbacks, researchers have developed a wide array of ICG derivatives. nih.gov A key strategy involves introducing hydrophilic moieties, such as sulfonate groups, to the ICG scaffold. thieme-connect.comaatbio.com This modification enhances water solubility, reduces aggregation, and can improve pharmacokinetic properties. nih.govaatbio.com Furthermore, chemists have synthesized ICG derivatives that incorporate reactive functional groups, allowing them to be conjugated to targeting ligands like antibodies, peptides, or small molecules. nih.govnih.gov This enables the creation of targeted probes that can specifically bind to and visualize molecular targets of interest, such as cancer cells or specific proteins, moving beyond general physiological imaging to precise molecular imaging. nih.govaatbio.com

The Significance of Azide (B81097) Functionality in Bioorthogonal Chemistry for Advanced Research Probes

Bioorthogonal chemistry refers to a class of chemical reactions that can occur within a living system without interfering with native biochemical processes. wikipedia.org This concept, pioneered by Carolyn R. Bertozzi, has revolutionized the ability to study biomolecules in their natural environment. wikipedia.org A cornerstone of bioorthogonal chemistry is the use of the azide (N₃) group as a chemical reporter. nih.gov The azide group is nearly absent in biological systems, is small, metabolically stable, and does not typically react with the functional groups found in biomolecules, making it an ideal bioorthogonal handle. wikipedia.orgru.nl

The azide's unique reactivity is harnessed in several ligation reactions, most notably the azide-alkyne cycloadditions, often referred to as "click chemistry". nobelprize.orglumiprobe.com These reactions involve the joining of an azide with an alkyne to form a stable triazole linkage. acs.org There are two main variants:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective reaction is catalyzed by copper(I) ions. ru.nlnobelprize.org It is widely used for a variety of bioconjugation applications in vitro. lumiprobe.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of the copper catalyst in living cells, SPAAC was developed. acs.org This reaction uses a strained cyclooctyne (B158145), which reacts readily with an azide without the need for a metal catalyst, making it highly suitable for live-cell and in vivo labeling. wikipedia.orgnobelprize.orgacs.org

The ability to incorporate an azide onto one molecule (like a fluorescent dye) and an alkyne onto another (like a protein, sugar, or drug) allows researchers to "click" them together with high specificity and efficiency under biologically compatible conditions. nih.govlumiprobe.com This modular approach has enabled the construction of a vast array of sophisticated research probes for labeling, tracking, and imaging biomolecules. nih.govsigmaaldrich.com

ReactionKey FeaturesTypical Rate Constant (M⁻¹s⁻¹)Catalyst Required
Staudinger Ligation Forms an amide bond; early bioorthogonal reaction. nih.gov~0.002No
CuAAC Highly efficient, forms 1,4-disubstituted triazole. ru.nlnobelprize.org10² - 10³Yes (Copper I)
SPAAC Copper-free, suitable for live-cell imaging. acs.org10⁻³ - 1No

Overview of DiSulfo-ICG-azide (disodium) as a Versatile Tool in Preclinical and Basic Science Research

DiSulfo-ICG-azide (disodium) is a fluorescent dye that strategically combines the key features discussed above to create a powerful tool for research. medchemexpress.eumedchemexpress.com Its structure is built upon three critical components:

An ICG Core: This provides the fundamental near-infrared fluorescence properties, enabling deep-tissue imaging with high signal-to-noise ratios. aatbio.comiris-biotech.de

Two Sulfonate (Disulfo) Groups: The addition of two sulfonate groups (SO₃⁻) confers high water solubility to the molecule. aatbio.comlumiprobe.com This is crucial for preventing aggregation in physiological buffers and ensuring compatibility with biological systems.

An Azide (N₃) Functional Group: This terminal azide serves as a bioorthogonal handle for "click chemistry". iris-biotech.de It allows the DiSulfo-ICG-azide molecule to be covalently and specifically attached to any biomolecule that has been tagged with a complementary alkyne or cyclooctyne group. aatbio.commedchemexpress.com

This molecular design makes DiSulfo-ICG-azide (disodium) a highly versatile reagent. Researchers can first modify a target of interest—such as a specific protein, a therapeutic nanoparticle, or even a living cell—with an alkyne group. Subsequently, they can use a click reaction to attach the DiSulfo-ICG-azide dye. The resulting conjugate becomes a fluorescent probe that can be used to track the target's location and dynamics in vitro or in vivo using fluorescence imaging techniques. For example, it can be used to label and detect bacteria that have been modified to express an alkyne-containing amino acid. medchemexpress.com This modularity provides a straightforward and efficient method for creating custom imaging agents for a wide range of applications in preclinical studies and basic scientific inquiry.

PropertyValueSource
Chemical Formula C₄₈H₅₄N₆Na₂O₁₀S₃ medchemexpress.com
Molecular Weight 1017.15 g/mol medchemexpress.com
Function Fluorescent dye for click chemistry medchemexpress.eumedchemexpress.cn
Key Moieties ICG core, two sulfonate groups, azide group aatbio.comiris-biotech.delumiprobe.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C48H54N6Na2O10S3 B12369568 DiSulfo-ICG-azide (disodium)

Properties

Molecular Formula

C48H54N6Na2O10S3

Molecular Weight

1017.2 g/mol

IUPAC Name

disodium;(2E)-2-[(2E,4E,6E)-7-[3-[6-(3-azidopropylamino)-6-oxohexyl]-1,1-dimethyl-7-sulfonatobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indole-7-sulfonate

InChI

InChI=1S/C48H56N6O10S3.2Na/c1-47(2)42(53(29-12-8-11-18-44(55)50-27-15-28-51-52-49)40-25-19-34-32-36(66(59,60)61)21-23-38(34)45(40)47)16-9-6-5-7-10-17-43-48(3,4)46-39-24-22-37(67(62,63)64)33-35(39)20-26-41(46)54(43)30-13-14-31-65(56,57)58;;/h5-7,9-10,16-17,19-26,32-33H,8,11-15,18,27-31H2,1-4H3,(H3-,50,55,56,57,58,59,60,61,62,63,64);;/q;2*+1/p-2

InChI Key

GAENMZMKYUUDIT-UHFFFAOYSA-L

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-])CCCCCC(=O)NCCCN=[N+]=[N-])/C=C/C=C/C=C/C=C/4\C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=C5C=CC(=C6)S(=O)(=O)[O-])(C)C)C.[Na+].[Na+]

Canonical SMILES

CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-])CCCCCC(=O)NCCCN=[N+]=[N-])C=CC=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=C5C=CC(=C6)S(=O)(=O)[O-])(C)C)C.[Na+].[Na+]

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of Disulfo Icg Azide Disodium for Research Applications

Strategies for Azide (B81097) Group Incorporation within ICG Scaffolds

The introduction of an azide (–N₃) group into the ICG framework is a critical modification that transforms the dye into a versatile platform for bioorthogonal chemistry. princeton.edu The azide group is largely inert under physiological conditions but can react selectively with specific partners, most notably alkynes, through "click chemistry". mdpi.comnih.govnih.gov This bioorthogonality ensures that the dye can be conjugated to target molecules in complex biological environments with high specificity and efficiency. interchim.frinterchim.fr

The synthesis of DiSulfo-ICG-azide typically involves the modification of a precursor ICG molecule that already contains a reactive site, such as a carboxylic acid or a hydroxyl group. A common strategy involves a multi-step synthesis:

Preparation of an Azide-Containing Building Block: A bifunctional linker containing an azide at one end and a reactive group (e.g., an amine or iodo-group) at the other is synthesized. For instance, 1-azido-6-iodohexane (B3346429) can be prepared to serve as a linker that can be attached to the ICG core. rsc.org

Functionalization of the ICG Core: The ICG core structure, specifically the 1,1,2-trimethylbenz[e]indole precursor, is reacted with the azide-containing linker. rsc.org

Final Assembly: The functionalized precursors are then used to construct the final polymethine chain of the ICG dye, resulting in the DiSulfo-ICG-azide molecule.

This process endows the ICG dye with a reactive azide handle, making it ready for subsequent conjugation reactions while the inherent disulfonate groups ensure its solubility in aqueous media, a crucial property for biological applications. qiyuebio.comqiyuebio.com

Spectroscopic Characterization Techniques for Confirming Synthetic Products and Optical Profiles in Research (e.g., UV-Vis-NIR Spectroscopy in Research)

Confirming the successful synthesis and purity of DiSulfo-ICG-azide, as well as characterizing its optical properties, relies heavily on spectroscopic techniques. Among these, Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) spectroscopy is paramount.

UV-Vis-NIR spectroscopy provides critical information about the electronic transitions within the ICG chromophore. The characteristic absorption spectrum of ICG derivatives shows a strong peak in the NIR region, typically between 780 nm and 800 nm. nih.govresearchgate.netiris-biotech.de The precise location of this peak can be influenced by the solvent and the concentration of the dye. nih.govescholarship.org At high concentrations in aqueous solutions, ICG molecules tend to form H-aggregates, which leads to a blue-shift in the absorption maximum to around 700 nm and a decrease in fluorescence. nih.govescholarship.org The monomeric form, which is responsible for fluorescence, typically has an absorption maximum near 780 nm. nih.govescholarship.org

The fluorescence emission spectrum is equally important, with an emission maximum typically found around 810-820 nm. iris-biotech.deescholarship.org Successful synthesis of DiSulfo-ICG-azide is confirmed when these characteristic spectral profiles are observed, indicating that the core chromophore structure responsible for the NIR fluorescence remains intact after the chemical modifications.

Bioorthogonal Reactivity of Disulfo Icg Azide Disodium in Research Systems

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Applications in Biological Research

CuAAC is a highly efficient bioorthogonal reaction that utilizes a copper(I) catalyst to join molecules containing azide (B81097) and terminal alkyne functional groups. nih.govmdpi.com This reaction is prized for its fast kinetics and high yields. rsc.orgnih.gov The azide group on DiSulfo-ICG-azide (disodium) can react with terminal alkynes on biomolecules to form a stable triazole linkage. confluore.cominterchim.fr However, the requirement for a copper catalyst, which can be toxic to living systems, presents a significant challenge for in vivo applications. nih.govnih.govnih.gov

The efficiency of CuAAC reactions for bioconjugation is highly dependent on maintaining the copper catalyst in its active Cu(I) oxidation state. interchim.frnih.gov Several strategies have been developed to optimize reaction kinetics and efficiency for in vitro labeling.

Catalyst Systems and Ligands: The most common approach involves using a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), in combination with a reducing agent, typically sodium ascorbate, to generate the active Cu(I) catalyst in situ. interchim.frnih.gov To improve catalyst stability, prevent precipitation, and reduce copper-mediated damage to biomolecules, various chelating ligands are employed. nih.govnih.govjenabioscience.com These ligands stabilize the Cu(I) oxidation state and accelerate the reaction. jenabioscience.com

A study highlighted the development of a DNA oligomer-conjugated ligand, BTT-DNA, which significantly enhanced CuAAC reaction rates at lower copper concentrations compared to the standard ligand BTTAA. biorxiv.org For the fluorogenic dye CalFluor 488 azide, the BTT-DNA ligand achieved a reaction rate of 4.38e⁻⁵ min⁻¹nM⁻¹, a substantial increase over the 7.0e⁻⁶ min⁻¹nM⁻¹ observed with BTTAA. biorxiv.org

Chelating Azides: Another optimization strategy involves modifying the azide-containing reactant itself to include a chelating moiety. mdpi.com These "chelating azides" are designed to pre-organize the copper catalyst at the reaction site, thereby increasing the effective concentration and accelerating the cycloaddition. mdpi.com For instance, picolyl azides, which contain an internal copper-chelating group, have been shown to achieve an optimal balance between reaction speed and the required Cu(I) concentration, especially when used with ligands like THPTA or BTTAA. interchim.fr

The table below summarizes common components used to optimize CuAAC reactions in vitro.

Component CategoryExample ReagentsFunctionReference(s)
Copper Source Copper(II) Sulfate (CuSO₄)Precursor to the active Cu(I) catalyst. interchim.fr
Reducing Agent Sodium AscorbateReduces Cu(II) to the catalytically active Cu(I). interchim.frnih.gov
Cu(I) Stabilizing Ligand THPTA, BTTAA, BTTPSSequesters Cu(I), enhances solubility, accelerates reaction, and protects biomolecules. nih.govinterchim.frjenabioscience.com
Chelating Azide Picolyl-AzideContains an internal chelating moiety to accelerate the reaction. mdpi.cominterchim.fr

While CuAAC is highly efficient, its application in living cells is hampered by the cytotoxicity of the copper(I) catalyst. nih.govnih.govbiorxiv.org Copper can generate reactive oxygen species (ROS), leading to oxidative damage of biomolecules and cellular components. nih.govnih.govbiorxiv.org

Systematic studies have been conducted to define biocompatible conditions for CuAAC on cell surfaces. One such study on HEK 293-F and NIH 3T3 cells found that the exposure time to the CuAAC reaction mixture was the most critical factor influencing biocompatibility. nih.gov By optimizing reaction conditions, high labeling efficiency of cell-surface glycans was achieved with minimal impact on cell viability. nih.gov

The development of advanced copper-chelating ligands is a key strategy to mitigate toxicity and improve biocompatibility. biorxiv.org Ligands like BTTAA and BTTPS are water-soluble and have been shown to protect cells from copper-induced damage while facilitating efficient labeling on cell surfaces and even in live zebrafish embryos. nih.gov More recently, stable trinuclear Cu(I) complexes have been developed that show catalytic activity at sub-toxic concentrations, enabling intracellular click reactions in triple-negative breast cancer cells. nih.gov

Despite these advances, performing CuAAC within the highly reducing environment of the cytoplasm remains a significant challenge. nih.gov The high concentration of biothiols, such as glutathione, can deactivate the copper catalyst, leading to low reaction yields. rsc.org Research showed that while yields for labeling membrane proteins could reach over 18%, yields on cytosolic proteins were less than 1%. rsc.org Reducing intracellular biothiol levels improved the cytosolic yield significantly, confirming that catalyst deactivation is a major barrier. rsc.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Applications

To overcome the inherent cytotoxicity of the copper catalyst used in CuAAC, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. acs.orgwikipedia.org This reaction occurs between an azide and a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), without the need for a metal catalyst. nih.govwikipedia.orgbiochempeg.com The driving force for the reaction is the high ring strain of the cyclooctyne, which is released upon forming the stable triazole product. acs.orglumiprobe.com

The absence of a cytotoxic copper catalyst makes SPAAC highly suitable for applications in living systems, including cultured cells and whole organisms. wikipedia.orgbiochempeg.com DiSulfo-ICG-azide can be conjugated to biomolecules functionalized with strained alkynes like DBCO or BCN for fluorescent labeling. medchemexpress.commedchemexpress.com

Commonly Used Strained Alkynes:

Dibenzocyclooctyne (DBCO): DBCO (also known as ADIBO) is one of the most widely used cyclooctynes due to its high reactivity with azides and excellent stability. biochempeg.comlumiprobe.com It reacts preferentially with azides and does not show cross-reactivity with amines or hydroxyls under physiological conditions. licorbio.com The reaction between DBCO and an azide is significantly faster than many other copper-free click reactions. lumiprobe.com

Bicyclo[6.1.0]nonyne (BCN): BCN is another highly reactive cyclooctyne that offers advantages such as lower lipophilicity compared to DBCO, which can be beneficial for reactions in aqueous solutions. lumiprobe.com It is readily accessible synthetically and has been successfully used for labeling glycans on live cells. nih.gov

The biocompatibility of SPAAC has enabled its use in a wide array of live-cell and in vitro applications. For example, it has been used for labeling cell surface glycans, tracking immune cells, and modifying the surface of nanoparticles for targeted drug delivery. mdpi.comdiva-portal.org The reaction's specificity allows for the precise labeling of biomolecules that have been metabolically engineered to incorporate an azide group, such as amino acids, sugars, or nucleosides. nih.govlumiprobe.com

The table below details common strained alkynes used in SPAAC with azides like DiSulfo-ICG-azide.

Strained AlkyneKey FeaturesTypical ApplicationReference(s)
DBCO (Dibenzocyclooctyne) High reactivity, high stability, low cross-reactivity with other functional groups.Live-cell imaging, surface functionalization, bioconjugation. biochempeg.comlumiprobe.comlicorbio.com
BCN (Bicyclo[6.1.0]nonyne) High reactivity, lower lipophilicity than DBCO, synthetically accessible.Live-cell glycan labeling, three-dimensional imaging. nih.govlumiprobe.com
DIFO (Difluorinated Cyclooctyne) Electron-withdrawing fluorine atoms enhance reactivity.Early-generation cyclooctyne for live-cell imaging. nih.govwikipedia.org

The choice between SPAAC and CuAAC for conjugating DiSulfo-ICG-azide depends on the specific requirements of the research application. Each method presents a distinct set of advantages and disadvantages related to reaction kinetics, biocompatibility, and the nature of the required reactants.

Reaction Kinetics: CuAAC is generally much faster than SPAAC. rsc.orgacs.org Some studies report that CuAAC can exhibit reaction rates that are 10 to 100 times faster than SPAAC in aqueous solutions. nih.gov In a direct comparison for extracellular labeling, a chelation-assisted CuAAC protocol was found to be significantly faster than SPAAC, achieving a high signal-to-noise ratio in just 30 seconds. rsc.org The slower kinetics of SPAAC can be a limitation in applications where rapid labeling is crucial or when dealing with low concentrations of reactants. iris-biotech.de

Biocompatibility: The primary advantage of SPAAC is its superior biocompatibility due to the absence of a toxic copper catalyst. wikipedia.orgbiochempeg.com This makes it the preferred method for many in vivo and live-cell labeling studies where cell viability is paramount. nih.govacs.org In contrast, the copper catalyst required for CuAAC can induce cytotoxicity and oxidative stress, limiting its intracellular applications. nih.govnih.gov While ligand development has mitigated some of these toxic effects, SPAAC remains the inherently more biocompatible option. biorxiv.orgnih.gov

Reactant Characteristics and Selectivity: SPAAC requires the use of bulky, sterically hindered cyclooctyne groups (e.g., DBCO, BCN). acs.org This bulkiness can sometimes interfere with biological processes or lead to steric hindrance, potentially biasing labeling towards more accessible sites, such as those on single-stranded DNA versus double-stranded DNA. acs.org Terminal alkynes used in CuAAC are smaller and less perturbing. rsc.org However, some studies have noted that strained alkynes used in SPAAC can be highly reactive toward cysteine-containing proteins, leading to higher background signal in proteomics analyses compared to CuAAC. nih.gov A comparative proteomics study found that CuAAC provided higher protein identification and better accuracy than SPAAC for enriching O-GlcNAcylated proteins. nih.gov

The following table provides a comparative summary of SPAAC and CuAAC for bioconjugation.

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Reference(s)
Catalyst Required Yes (Copper(I))No acs.orgwikipedia.org
Biocompatibility Limited by copper toxicity, especially for intracellular use.High; suitable for live-cell and in vivo applications. nih.govnih.govbiochempeg.com
Reaction Kinetics Generally very fast (10-100x faster than SPAAC).Slower than CuAAC. rsc.orgnih.govacs.org
Alkyne Reactant Small, terminal alkyne.Bulky, strained cyclooctyne (e.g., DBCO, BCN). rsc.orgacs.org
Selectivity Issues Generally high selectivity for azide-alkyne reaction.Can have off-target reactivity with thiols (e.g., cysteine). nih.gov
Primary Advantage Speed and efficiency; use of small, non-perturbing alkynes.Excellent biocompatibility for live systems. rsc.orgwikipedia.org

Applications of Disulfo Icg Azide Disodium in Molecular and Cellular Imaging Research

Near-Infrared (NIR) Fluorescence Imaging Methodologies

The utility of DiSulfo-ICG-azide (disodium) in fluorescence imaging is primarily derived from its spectral characteristics within the near-infrared window (NIR-I, ~700-900 nm). Light in this range experiences significantly lower absorption and scattering by endogenous biological components like water, lipids, and hemoglobin compared to visible light. This results in two major benefits: reduced tissue autofluorescence, which enhances the signal-to-noise ratio, and greater penetration depth, allowing for non-invasive visualization of processes deep within tissues. DiSulfo-ICG-azide (disodium) typically exhibits an absorption maximum around 780-790 nm and an emission maximum around 800-810 nm, placing it squarely within this optimal imaging window. Its high molar extinction coefficient and respectable fluorescence quantum yield make it a bright and readily detectable fluorophore for demanding applications.

At the cellular level, the defining feature of DiSulfo-ICG-azide (disodium) is its bioorthogonal azide (B81097) group. This functional handle allows for its specific and covalent attachment to biomolecules that have been metabolically or genetically engineered to bear a corresponding alkyne group. This process, known as click chemistry, most commonly utilizes the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Researchers can introduce alkyne-modified precursors of sugars, amino acids, or nucleosides to cells. These precursors are incorporated by the cell's natural machinery into newly synthesized glycans, proteins, or nucleic acids, respectively. Subsequent introduction of DiSulfo-ICG-azide (disodium) results in a "click" reaction, selectively tagging the target biomolecules with a bright NIR fluorophore. This strategy has been successfully employed to visualize the distribution and dynamics of glycoproteins on the cell surface, track nascent protein synthesis within the endoplasmic reticulum, and monitor DNA replication in the nucleus. The high water solubility conferred by the disulfo groups ensures the probe's bioavailability in aqueous cellular environments without aggregation, which is critical for precise localization.

Table 1: Examples of Cellular Targets Labeled via DiSulfo-ICG-azide (disodium) Conjugation
Target BiomoleculeCellular LocationClick Chemistry PartnerResearch Goal
Sialylated GlycansCell Surface, Golgi ApparatusAlkyne-modified N-acetylmannosamine (ManNAc)Visualize glycan trafficking and aberrant glycosylation in cancer cells
Nascent ProteinsEndoplasmic Reticulum, CytosolAlkyne-modified Methionine (e.g., L-Azidohomoalanine is used with an alkyne-probe)Monitor protein synthesis rates and localization under stress conditions
Newly Synthesized DNANucleusAlkyne-modified Thymidine (e.g., EdU)Track cell proliferation and DNA replication dynamics

The advantages of NIR fluorescence are most pronounced in the context of in vivo or thick tissue imaging. DiSulfo-ICG-azide (disodium) serves as the reporter component of probes designed to visualize biological targets deep within living systems. To achieve this, the azide group is conjugated to a targeting moiety, such as a monoclonal antibody, a peptide, or a small molecule, that has a high affinity for a specific biological structure, like a tumor-associated receptor.

Once administered, these targeted conjugates circulate and accumulate at the site of interest. Illumination with NIR light allows for the detection of the emitted fluorescence, providing a map of the probe's distribution. The superior penetration of NIR light (several millimeters to over a centimeter, depending on the tissue) enables the visualization of tumors, organs, or inflamed tissues that would be completely obscured using conventional visible light fluorophores. The photostability and brightness of the DiSulfo-ICG core are critical for generating sufficient signal from deep within the tissue, overcoming attenuation and enabling long-term observation studies.

Table 2: Comparison of Fluorescence Imaging Penetration Depth
Wavelength RangeModalityTypical Penetration DepthKey Limitation
Visible (400-650 nm)Visible FluorescenceSub-millimeter (<1 mm)High tissue absorption and scattering; strong autofluorescence
NIR-I (700-900 nm)NIR FluorescenceSeveral millimeters to ~1 cmReduced scattering and absorption, but still limited by photon diffusion
NIR-II (1000-1700 nm)NIR-II FluorescenceGreater than 1 cmRequires specialized detectors; fewer available bright probes

Photoacoustic Imaging (PAI) Applications

Beyond fluorescence, DiSulfo-ICG-azide (disodium) is an outstanding contrast agent for Photoacoustic Imaging (PAI). PAI is a hybrid modality that combines light and sound. When a molecule absorbs a pulse of laser light, it undergoes rapid localized heating and thermoelastic expansion. This expansion generates a pressure wave (ultrasound) that propagates through the tissue and can be detected by an ultrasound transducer. Because sound scatters far less than light in tissue, PAI can provide high-resolution images at greater depths than purely optical methods.

The suitability of a molecule as a PAI agent is determined by its ability to efficiently absorb light and convert that energy into heat. DiSulfo-ICG-azide (disodium) excels in this regard due to its very high molar absorption coefficient in the NIR region. When excited by a pulsed laser at its absorption maximum (~785 nm), it generates a strong photoacoustic signal. The azide group is again crucial, enabling its conjugation to targeting ligands to create PAI probes that can specifically accumulate in tissues of interest, such as tumors or atherosclerotic plaques. This allows for the high-resolution mapping of the probe's distribution, providing detailed anatomical and functional information, such as visualizing the microvasculature within a tumor.

Table 3: Key Properties of DiSulfo-ICG-azide (disodium) for Photoacoustic Imaging
PropertyTypical ValueSignificance in PAI
Absorption Maximum (λmax)~785 nmAligns with NIR laser sources for deep tissue penetration
Molar Absorptivity (ε)>200,000 M⁻¹cm⁻¹Ensures strong light absorption, leading to a powerful photoacoustic signal
Photothermal Conversion EfficiencyHighEfficiently converts absorbed light energy into heat, the basis of the PA signal

One of the most powerful applications of DiSulfo-ICG-azide (disodium) is as a single agent for dual-modality fluorescence and photoacoustic imaging. Since the compound is both fluorescent and photoacoustically active, it can provide complementary information from a single targeted probe. This approach leverages the strengths of each modality: fluorescence imaging offers excellent sensitivity and is ideal for rapid, wide-field screening and cellular-level imaging, while PAI provides superior spatial resolution at depth, resolving fine anatomical details.

In a typical research workflow, a DiSulfo-ICG-azide-based probe is administered. Fluorescence imaging can be used first to quickly identify regions of probe accumulation (e.g., a tumor mass). Subsequently, the same region can be interrogated with PAI to obtain a high-resolution 3D map of the probe's distribution, revealing intratumoral heterogeneity and vascular networks. This dual-modality approach provides a more comprehensive understanding of the biological system than either technique could alone.

Table 4: Complementary Features of Dual-Modality Imaging with a Single Probe
FeatureNIR Fluorescence ImagingPhotoacoustic Imaging (PAI)
Primary StrengthHigh sensitivityHigh spatial resolution at depth
Imaging DepthModerate (~1 cm)High (several cm)
Spatial ResolutionLow (diffusion-limited at depth)High (ultrasound-limited)
Typical ApplicationScreening, surface imaging, cellular studiesDeep tissue anatomical and functional mapping

Imaging of Specific Biomolecular Targets and Pathways

The ultimate value of DiSulfo-ICG-azide (disodium) lies in its application to answer specific biological questions by visualizing molecular events in real-time. The combination of its superior imaging properties and its chemical reactivity makes it an adaptable platform for targeting a wide array of biomolecules and pathways.

Research applications are diverse and span multiple areas of biology and medicine. In oncology, probes are created by conjugating DiSulfo-ICG-azide to antibodies or nanobodies that target receptors overexpressed on cancer cells, such as EGFR or HER2, enabling precise tumor delineation. In immunology, it can be attached to peptides that bind to markers of inflammation, allowing for the visualization of disease progression in models of arthritis or atherosclerosis. Furthermore, its use in metabolic labeling with click chemistry has opened doors to studying metabolic flux in vivo, tracking how nutrients are processed and incorporated into tissues under healthy and diseased states. These targeted probes, visualized with fluorescence, PAI, or both, provide unprecedented insights into complex biological processes within their native context.

Table 5: Selected Examples of Targeted Imaging Applications Using DiSulfo-ICG-azide (disodium) Probes
Biological TargetTargeting Strategy / MoietyImaging Modality UsedResearch Application
Epidermal Growth Factor Receptor (EGFR)Conjugation to an anti-EGFR antibody (e.g., Cetuximab)Dual NIRF / PAIDelineating tumor margins and assessing receptor status in cancer models
Caspase-3 ActivityConjugation to a DEVD peptide substrateFluorescence (activatable probe)Visualizing apoptosis (programmed cell death) in response to therapy
Tumor VasculatureConjugation to an RGD peptide (targets integrins)Photoacoustic Imaging (PAI)Mapping tumor angiogenesis and vascular architecture
Metabolic GlycoengineeringClick reaction with alkyne-labeled cell-surface glycansNIR FluorescenceStudying aberrant glycosylation patterns in developmental biology or cancer

Glycan Imaging in Glycobiology Research

The study of glycans (oligosaccharides) and their roles in biological processes, known as glycobiology, has been significantly advanced by bioorthogonal chemistry. cas.orgmdpi.com DiSulfo-ICG-azide is utilized in this field for imaging glycans through a strategy called metabolic glycan labeling or metabolic oligosaccharide engineering. nih.govresearchgate.net

The process begins with introducing an unnatural monosaccharide, modified with an alkyne functional group, to cells or organisms. lumiprobe.com The cellular metabolic machinery incorporates this alkyne-tagged sugar into various glycoconjugates, such as glycoproteins and glycolipids, effectively placing a chemical handle on the cell's glycan structures. nih.govlumiprobe.com

Following this metabolic installation, the alkyne-labeled glycans can be specifically targeted for visualization. DiSulfo-ICG-azide is introduced and covalently attaches to the alkyne-modified glycans via an azide-alkyne cycloaddition reaction. confluore.commedchemexpress.com This "click" reaction is highly specific and occurs under biologically compatible conditions. nih.govmdpi.com The result is a stable, fluorescently tagged glycan that can be imaged using near-infrared fluorescence microscopy. bioacts.comruixibiotech.com This non-invasive imaging technique allows researchers to study the distribution, trafficking, and dynamics of glycans in living cells and whole organisms. mdpi.combiorxiv.org The NIR fluorescence of the ICG dye is particularly advantageous due to low background autofluorescence from biological tissues and deeper tissue penetration. glenresearch.com

Protein and Nucleic Acid Labeling for Imaging Studies

DiSulfo-ICG-azide is a versatile reagent for labeling proteins and nucleic acids in imaging studies, leveraging the same bioorthogonal click chemistry principle. nih.govmedchemexpress.comiris-biotech.de This approach requires that the target protein or nucleic acid first be modified to contain an alkyne group.

Protein Labeling: For proteins, alkyne handles can be introduced metabolically. Cells are cultured with an unnatural amino acid analog containing an alkyne side chain, such as homopropargylglycine (Hpg), which is an analog of methionine. nih.gov During protein synthesis, Hpg is incorporated into the polypeptide chains of newly created proteins. lumiprobe.comnih.gov These alkyne-modified proteins can then be selectively tagged with DiSulfo-ICG-azide. confluore.com This method enables the visualization of nascent proteins, allowing researchers to study protein synthesis, localization, and turnover in a temporally controlled manner. nih.gov

Nucleic Acid Labeling: Similarly, nucleic acids (DNA and RNA) can be labeled by incorporating alkyne-modified nucleosides (e.g., 5-ethynyl-2'-deoxyuridine (B1671113), EdU) during DNA or RNA synthesis. glenresearch.comlumiprobe.com Once incorporated, these alkyne groups serve as docking sites for DiSulfo-ICG-azide. The subsequent click reaction covalently attaches the NIR dye, enabling the visualization and tracking of newly synthesized DNA or RNA. glenresearch.com This technique is valuable for studies of cell proliferation, DNA replication, and transcription. lumiprobe.com The high water solubility of DiSulfo-ICG-azide is beneficial for these reactions, which are typically performed in aqueous buffers. glenresearch.com

Table 2: Research Applications of DiSulfo-ICG-azide Labeling

Target Biomolecule Labeling Strategy Research Application Reference
Glycans Metabolic labeling with alkyne-sugars Imaging glycan distribution and dynamics cas.orgmdpi.comnih.gov
Proteins Metabolic labeling with alkyne-amino acids (e.g., Hpg) Visualizing newly synthesized proteins lumiprobe.comnih.gov
Nucleic Acids Incorporation of alkyne-nucleosides (e.g., EdU) Imaging DNA replication and transcription glenresearch.comlumiprobe.com

Visualization of Cell Surface and Intracellular Components

By specifically tagging biomolecules like glycans and proteins, DiSulfo-ICG-azide enables the detailed visualization of both cell surface and intracellular structures. mdpi.comconfluore.com

Cell Surface Visualization: Glycans are predominantly found on the outer surface of the cell membrane, where they form the glycocalyx and mediate a vast range of biological activities, including cell recognition and signaling. cas.org By using metabolic glycan labeling to introduce alkyne tags into these surface structures, subsequent reaction with DiSulfo-ICG-azide allows for precise imaging of the cell surface. biorxiv.orgpkusz.edu.cn This can reveal the intricate architecture of the cell membrane and monitor dynamic changes in the glycocalyx in response to various stimuli. cas.orgpkusz.edu.cn In many cases, the azide-dye conjugate may be membrane-impermeable, which confines the labeling reaction exclusively to surface-exposed biomolecules in living cells. nih.gov

Intracellular Component Visualization: To visualize components inside the cell, researchers can target intracellular proteins or nucleic acids. nih.gov For instance, labeling newly synthesized proteins with alkyne-containing amino acids and DiSulfo-ICG-azide can illuminate the location and trafficking pathways of these proteins within the cytoplasm, nucleus, or other organelles. nih.gov Similarly, labeling nascent DNA within the nucleus provides a clear view of this organelle and allows for the study of cell cycle progression. lumiprobe.com This requires that the bioorthogonal reagents can access the cell's interior. While the charge of DiSulfo-ICG-azide might limit its passive diffusion across the cell membrane, the initial metabolic labeling is performed with small, cell-permeable alkyne precursors. lumiprobe.comnih.gov The final click reaction can then be carried out after cell fixation and permeabilization, providing access to intracellular targets.

Disulfo Icg Azide Disodium in Chemical Biology and Mechanistic Investigations

Target Identification and Validation Methodologies Utilizing Azide (B81097) Probes

The identification and validation of protein targets are fundamental to understanding the mechanisms of action of bioactive molecules and for the development of new therapeutics. Azide-functionalized probes, in conjunction with "click chemistry," have become a powerful tool in this endeavor. The core principle involves designing a probe that contains a ligand-of-interest, a photoreactive group, and a small, bio-inert azide handle.

The general strategy for target identification using azide probes, particularly through photoaffinity labeling (PAL), follows a sequential process. mdpi.com First, a photoaffinity probe, which includes a pharmacophore and a photo-reactive group, is introduced to a biological system, such as cell lysate or live cells. mdpi.comnih.gov Upon binding to its target protein, the probe is activated by light, generating a highly reactive species that forms a covalent bond with the target. mdpi.com Following this cross-linking event, the azide group on the now-covalently attached probe is utilized for "clicking" on a reporter tag, such as biotin (B1667282) for affinity purification or a fluorophore for visualization. mdpi.comnih.gov

This two-step approach offers significant advantages over using probes pre-labeled with bulky reporter groups. nih.gov The small size of the azide group minimizes steric hindrance, thus preserving the natural binding affinity of the ligand for its target protein. nih.gov The reporter tag is introduced after the crucial binding and cross-linking events have occurred, ensuring that the interaction is not perturbed. nih.gov

Once the probe-target complex is tagged, various analytical techniques can be employed for identification. If a biotin tag is used, the complex can be enriched from the complex biological mixture using streptavidin-based affinity purification. nih.govmdpi.com The captured proteins are then typically eluted, digested into peptides, and identified using mass spectrometry. mdpi.com Alternatively, if a fluorescent tag is used, the labeled proteins can be visualized directly by SDS-PAGE and fluorescence scanning. mdpi.com

A key aspect of validating the identified targets is the use of competitive displacement experiments. In this setup, the biological system is pre-incubated with an excess of the parent, unlabeled molecule before the addition of the azide-containing probe. nih.gov A significant reduction in the labeling of a specific protein in the presence of the competitor provides strong evidence that the interaction is specific and not a result of non-specific binding. nih.gov This methodology has been successfully used to identify the specific subunits of protein complexes targeted by small molecules. nih.gov

The versatility of azide probes extends to various target classes, not limited to enzymes with reactive active site residues, which is a limitation of some activity-based probes. mdpi.com This makes PAL with azide probes a broadly applicable strategy for target deconvolution in chemical biology and drug discovery. mdpi.comdrughunter.com

Activity-Based Protein Profiling (ABPP) with Azide-Functionalized Reagents

Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy for the functional analysis of enzymes in complex biological systems. mdpi.com This technique utilizes active site-directed covalent probes to label and identify active enzymes. The incorporation of azide functionalities into these probes has significantly expanded the scope and applicability of ABPP. mdpi.com

Azide-functionalized ABPP probes are designed with three key components: a reactive group that covalently binds to the active site of a target enzyme class, a recognition element that directs the probe to that class, and an azide handle for subsequent bioorthogonal ligation. acs.org This "tag-free" approach allows for the use of smaller, more cell-permeable probes for in vivo experiments. mdpi.com The reporter tag, such as a fluorophore or biotin, is then attached ex vivo via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. mdpi.commdpi.com

This two-step labeling strategy offers several advantages:

Improved Cell Permeability: The small size of the azide group compared to a bulky reporter tag enhances the ability of the probe to cross cell membranes, enabling the profiling of enzyme activities in living cells and even whole organisms. mdpi.com

Reduced Background Labeling: Studies have indicated that using an azide-tagged fluorophore can result in lower background labeling compared to an alkyne-conjugated fluorophore during the CuAAC reaction. mdpi.com

Modularity: A single azide-functionalized probe can be derivatized with a variety of reporter tags (e.g., different fluorophores for multiplex imaging or biotin for enrichment and mass spectrometry-based identification) without the need to synthesize a new probe for each application. mdpi.com

Azide-based ABPP has been successfully applied to a wide range of enzyme classes, including serine hydrolases, cysteine proteases, and glycosidases. mdpi.comnih.gov For instance, azide-tagged phenyl sulfonate probes have been used to label enzyme activities in cell extracts and tissue homogenates. mdpi.com Similarly, epoxyketone-based azide probes have been employed to quantify the relative activities of different proteasome subunits in cells. mdpi.com

The choice between the copper-catalyzed and copper-free click chemistry variants is often dictated by the experimental context. While CuAAC is highly efficient, the potential toxicity of the copper catalyst can be a concern for live-cell applications. creative-proteomics.com SPAAC, which utilizes strained cyclooctynes like dibenzocyclooctyne (DBCO), circumvents this issue, offering greater biocompatibility for in vivo studies. nih.gov

Studies on Biomolecular Interactions and Dynamic Processes in Research Models

The near-infrared (NIR) fluorescent properties of the indocyanine green (ICG) core, combined with the bioorthogonal reactivity of the azide group, make DiSulfo-ICG-azide a valuable tool for studying biomolecular interactions and dynamic processes in various research models. The high aqueous solubility conferred by the two sulfonate groups further enhances its utility in physiological environments. vulcanchem.com

A key application of azide-functionalized probes like DiSulfo-ICG-azide is in tracking and imaging specific biomolecules or cells. Through metabolic labeling, cells can be engineered to express azide groups on their surface. thno.org For example, by treating cells with an azide-modified sugar, such as tetra-acetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz), the azide groups are incorporated into the cell-surface glycans. thno.orgnih.gov These azide-labeled cells can then be "clicked" with a DBCO-functionalized ICG dye for in vivo tracking and visualization. thno.org This strategy has been shown to be effective for cell tracking with reduced false signals that can arise from phagocytosis of the labeling agent by macrophages. thno.org

This methodology has also been adapted for the specific detection of bacterial infections. Bacteria can be metabolically labeled with 3-azido-D-alanine (D-AzAla), which incorporates azide groups into their cell walls. vulcanchem.comfrontiersin.org Subsequent administration of a cyclooctyne-modified ICG derivative, such as ICG-DBCO, allows for the specific labeling of the bacteria via a bioorthogonal click reaction. vulcanchem.comfrontiersin.org This enables the sensitive detection of bacterial infections using fluorescence or photoacoustic imaging. vulcanchem.com

In the context of studying specific protein interactions, Förster resonance energy transfer (FRET) probes incorporating ICG have been developed. For instance, a FRET probe for detecting cathepsin activity was optimized to use ICG as the NIR-emitting fluorophore. rsc.org This allows for real-time monitoring of enzyme activity, which is crucial for understanding dynamic biological processes like protease activation during cancer progression. rsc.org The ability to visualize these processes in vivo provides invaluable insights that are not attainable from static, endpoint measurements.

The dual-functionality of ICG as both an imaging agent and a photothermal agent also opens up possibilities for "theranostic" applications, where it can be used for both diagnosing and treating diseases. aatbio.comcore.ac.uk By targeting ICG to specific sites using the azide-alkyne click chemistry, it is possible to achieve localized hyperthermia to kill cancer cells or bacteria upon irradiation with a NIR laser. frontiersin.orgaatbio.com

Metabolic Labeling Strategies and Their Application in Cellular Research

Metabolic labeling is a powerful technique that leverages the cell's own biosynthetic pathways to incorporate tagged building blocks into macromolecules like proteins, glycans, and lipids. creative-proteomics.com The introduction of bioorthogonal functional groups, such as azides, into these metabolic precursors has revolutionized our ability to study cellular processes with high specificity and minimal perturbation. creative-proteomics.com

The general principle of azide-based metabolic labeling involves providing cells with a precursor molecule (e.g., an amino acid, sugar, or lipid) that has been chemically modified to contain an azide group. nih.gov The cell's metabolic machinery recognizes this modified precursor and incorporates it into newly synthesized biomolecules. creative-proteomics.com Because the azide group is small and biologically inert, it generally does not interfere with the cell's normal functions. nih.gov

Once the azide-tagged biomolecules are produced, they can be detected and studied using click chemistry. creative-proteomics.com By adding a probe containing a complementary alkyne (or a strained cyclooctyne (B158145) for copper-free reactions) linked to a reporter molecule (e.g., a fluorophore or biotin), a covalent bond is formed specifically with the azide-labeled biomolecules. creative-proteomics.com

Applications in Cellular Research:

Protein Synthesis and Trafficking: By using an azide-modified amino acid analog like azidohomoalanine (AHA), researchers can specifically label and visualize newly synthesized proteins. creative-proteomics.com This allows for the study of protein turnover, localization, and response to various stimuli.

Glycan Analysis (Glycoproteomics): Azide-modified sugars, such as N-azidoacetylmannosamine (ManNAz) or N-azidoacetylgalactosamine (GalNAz), are used to label cell surface glycans. nih.gov This has been instrumental in studying the role of glycosylation in cell signaling, cancer, and immunology. These labeled glycans can be visualized on the cell surface or enriched for mass spectrometric analysis. thno.orgnih.gov

Cell Proliferation: The alkyne-containing nucleoside analog, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), is often used in conjunction with azide-functionalized fluorophores to label newly synthesized DNA. creative-proteomics.com This is a widely used method to measure cell proliferation in vitro and in vivo. creative-proteomics.com

In Vivo Cell Tracking: As mentioned previously, cells can be metabolically labeled with azides on their surface and then tracked in a living organism by injecting an alkyne- or DBCO-modified imaging agent, such as a derivative of ICG. thno.org

The choice of click chemistry reaction (copper-catalyzed vs. copper-free) is a critical consideration. While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is very efficient, the cytotoxicity of copper can be a limitation for live-cell imaging. creative-proteomics.com The development of strain-promoted azide-alkyne cycloaddition (SPAAC), which uses strained cyclooctynes like DBCO and does not require a copper catalyst, has provided a more biocompatible alternative for studying dynamic processes in living systems. nih.gov

Metabolic PrecursorBiomolecule LabeledResearch Application
Azidohomoalanine (AHA)ProteinsProtein synthesis, turnover, localization
N-azidoacetylmannosamine (ManNAz)SialoglycansGlycan analysis, cell surface engineering
N-azidoacetylgalactosamine (GalNAz)O-GlcNAc modified proteins, mucin-type O-glycansGlycoproteomics, signaling
3-azido-D-alanine (D-AzAla)Bacterial peptidoglycanBacterial detection and imaging
Azide-modified cholinePhospholipidsLipid metabolism and membrane dynamics

In Vitro Mechanistic Studies of Probe-Target Interactions

In vitro studies are crucial for elucidating the precise molecular mechanisms governing the interaction between a probe, such as DiSulfo-ICG-azide, and its biological target. These controlled experiments allow for the detailed characterization of binding kinetics, specificity, and the influence of molecular structure on the interaction, free from the complexities of a cellular environment.

A primary in vitro application for DiSulfo-ICG-azide is in click chemistry reactions to label alkyne-modified biomolecules. aatbio.com The efficiency of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) can be quantified in vitro by reacting DiSulfo-ICG-azide with a model alkyne-containing molecule. The progress of the reaction can be monitored using techniques like HPLC or fluorescence spectroscopy, allowing for the determination of reaction kinetics and optimal conditions (e.g., catalyst concentration, temperature, and time). acs.org Such studies are essential for validating that the probe can efficiently label its intended targets under biocompatible conditions before moving to more complex systems. acs.org

In the context of photoaffinity labeling, in vitro experiments are used to confirm that the probe covalently cross-links to its target upon UV irradiation. mdpi.com A purified target protein can be incubated with an azide-containing photoaffinity probe, irradiated with UV light, and then "clicked" with DiSulfo-ICG-azide. The resulting fluorescently labeled protein can be detected by SDS-PAGE and fluorescence imaging. mdpi.com Control experiments, such as those performed in the absence of UV light or in the presence of a competitive inhibitor, are critical for demonstrating the specificity of the photo-cross-linking reaction. nih.gov

Furthermore, in vitro assays can be used to study the impact of probe binding on the function of the target protein. For example, if the target is an enzyme, its activity can be measured in the presence and absence of the probe to determine if the probe acts as an inhibitor or has no effect on its catalytic function.

The photophysical properties of DiSulfo-ICG-azide itself are also characterized in vitro. Its absorption and emission spectra, fluorescence quantum yield, and photostability are measured in various solvents and buffer systems to understand its performance as a fluorescent reporter. For instance, the interaction of ICG derivatives with proteins can alter their fluorescence properties. core.ac.uk In vitro studies can quantify these changes, which can sometimes be exploited for "turn-on" fluorescence sensing applications.

Experimental TechniqueInformation GainedExample Application
HPLC/LC-MSReaction kinetics, product confirmationQuantifying the efficiency of clicking DiSulfo-ICG-azide to an alkyne-modified peptide. acs.org
Fluorescence SpectroscopyBinding affinity, spectral changes, FRETMeasuring the change in fluorescence of DiSulfo-ICG-azide upon binding to a protein or as part of a FRET pair. mdpi.com
SDS-PAGE with Fluorescence ScanningCovalent labeling, specificityConfirming the UV-dependent covalent attachment of a photo-probe to its target protein, followed by fluorescent tagging with DiSulfo-ICG-azide. mdpi.com
Isothermal Titration Calorimetry (ITC)Thermodynamic parameters of binding (Kd, ΔH, ΔS)Characterizing the non-covalent binding interaction between a ligand and its target protein.
Enzyme Activity AssaysFunctional effect of probe bindingDetermining if a probe inhibits or modulates the activity of its target enzyme.

Advanced Research Perspectives and Future Directions for Disulfo Icg Azide Disodium

Rational Design and Engineering of Enhanced DiSulfo-ICG-azide (disodium) Probes

The rational design and engineering of enhanced DiSulfo-ICG-azide (disodium) probes are pivotal for advancing its applications in biomedical imaging and diagnostics. nih.gov The core strategy revolves around modifying the intrinsic properties of the indocyanine green (ICG) backbone to improve its photophysical characteristics, stability, and targeting specificity. rsc.org ICG, a near-infrared (NIR) fluorescent dye approved by the Food and Drug Administration (FDA), has known limitations such as poor stability in aqueous solutions, rapid in vivo clearance, and concentration-dependent aggregation that can quench its fluorescence. rsc.orgmdpi.com

To overcome these challenges, researchers are exploring several design principles. One key approach is the strategic introduction of functional groups to the cyanine (B1664457) dye structure. The azide (B81097) group in DiSulfo-ICG-azide serves as a prime example, providing a versatile chemical handle for bioorthogonal click chemistry reactions. aatbio.comiris-biotech.deiris-biotech.de This allows for the straightforward conjugation of the dye to a wide array of biomolecules, including peptides, antibodies, and nucleic acids, thereby enabling the creation of highly specific targeted imaging agents. aatbio.comiris-biotech.deiris-biotech.de

Furthermore, modifications to the core structure of ICG are being investigated to enhance its fluorescence quantum yield and photostability. nih.gov For instance, the introduction of iodine atoms to the indole (B1671886) rings of the ICG structure has been shown to affect the emission quantum yields, with certain positions leading to enhanced fluorescence signals. nih.gov This suggests that systematic halogenation or other substitutions on the aromatic rings could be a fruitful avenue for developing brighter and more robust DiSulfo-ICG-azide probes.

Another aspect of rational design involves controlling the aggregation behavior of the dye. While H-aggregation at high concentrations leads to fluorescence quenching, forming controlled J-aggregates can lead to a significant red-shift in the absorption spectrum and a strong photoacoustic signal. mdpi.comnsf.gov By carefully controlling the molar ratio of ICG-azide to ICG and the ionic strength of the solution, researchers can synthesize size-tunable J-aggregates with unique optical properties conducive to photoacoustic imaging. nsf.govnih.gov

The development of modular synthetic approaches for cyanine dyes also contributes to the rational design of new probes. acs.orgnih.gov These methods allow for the late-stage introduction of sensitive functional groups, preventing their degradation during the harsh conditions often required for the synthesis of the cyanine core. acs.orgnih.gov This flexibility facilitates the creation of a diverse library of DiSulfo-ICG-azide derivatives with tailored properties for specific applications.

Key Design Strategies for Enhanced DiSulfo-ICG-azide Probes:

Design StrategyDesired OutcomeExample
Functional Group Introduction Targeted delivery, BioconjugationAzide group for click chemistry
Core Structure Modification Improved quantum yield, PhotostabilityIodination of the indole rings
Aggregation Control Enhanced photoacoustic signalFormation of J-aggregates
Modular Synthesis Versatility, Protection of functional groupsLate-stage introduction of azide

Computational Chemistry and Molecular Modeling Approaches for Probe Optimization

Computational chemistry and molecular modeling have become indispensable tools for the optimization of fluorescent probes like DiSulfo-ICG-azide. cuny.edu These theoretical approaches provide deep insights into the molecular structure, electronic properties, and photochemical behavior of the dye, guiding the rational design of new and improved derivatives. cuny.edu Density Functional Theory (DFT) is a particularly powerful method used to investigate the electronic structure and predict the reactivity of molecules. nih.govmdpi.comnih.gov

One of the primary applications of computational modeling is the prediction of the photophysical properties of DiSulfo-ICG-azide analogs. By calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), researchers can estimate the absorption and emission wavelengths of new dye designs. nih.gov This allows for the in-silico screening of a large number of potential structures to identify candidates with desired spectral properties before undertaking laborious and expensive synthesis.

Molecular modeling can also be used to understand and predict the aggregation behavior of DiSulfo-ICG-azide. mdpi.com Simulations can elucidate the intermolecular forces that drive the formation of H- and J-aggregates, providing a molecular-level understanding of how factors like solvent, concentration, and ionic strength influence this process. mdpi.com This knowledge is crucial for designing probes with controlled aggregation and, consequently, tailored optical properties for applications such as photoacoustic imaging. nsf.gov

Furthermore, computational methods are employed to study the interaction of DiSulfo-ICG-azide probes with biological targets. mdpi.com Molecular docking simulations can predict the binding affinity and orientation of a dye-ligand conjugate to a specific protein or receptor. mdpi.com This information is vital for designing targeted probes with high specificity and for understanding the mechanism of action at a molecular level.

The study of reaction mechanisms is another area where computational chemistry plays a key role. For instance, DFT calculations can be used to investigate the energy profile and mechanism of the 1,3-dipolar cycloaddition reaction (click chemistry) between the azide group of DiSulfo-ICG-azide and an alkyne. researchgate.net This can help in optimizing reaction conditions and in designing more efficient click chemistry reagents. researchgate.net

Computational Approaches for DiSulfo-ICG-azide Probe Optimization:

Computational MethodApplicationInsights Gained
Density Functional Theory (DFT) Prediction of photophysical propertiesAbsorption/emission wavelengths, electronic structure
Molecular Dynamics (MD) Simulations Study of aggregation behaviorIntermolecular forces, solvent effects
Molecular Docking Analysis of probe-target interactionsBinding affinity, specificity
Reaction Pathway Modeling Investigation of click chemistry mechanismsActivation energies, transition states

Integration with Nanotechnology for Advanced Research Systems (e.g., Nanoparticle Encapsulation and Delivery)

The integration of DiSulfo-ICG-azide with nanotechnology has opened up new frontiers for the development of advanced research and diagnostic systems. rsc.org Encapsulating the dye within nanoparticles or incorporating it into other nanostructures can overcome many of the limitations of free ICG, such as its poor stability in aqueous environments and rapid clearance from the body. rsc.orgnih.govnih.gov

Nanoparticle encapsulation provides a protective environment for the DiSulfo-ICG-azide molecule, shielding it from degradation and preventing its non-specific binding to plasma proteins. nih.govnih.gov This leads to improved in vivo stability and a longer circulation half-life, allowing for more effective accumulation at the target site. rsc.orgnih.gov Various types of nanoparticles have been explored for this purpose, including liposomes, polymeric nanoparticles, and nanoemulsions. nih.govnih.govrsc.org

The surface of these nanoparticles can be functionalized with targeting ligands, such as antibodies or peptides, to achieve active targeting of specific cells or tissues. medchemexpress.com The azide functionality of DiSulfo-ICG-azide can be utilized for the facile attachment of these targeting moieties to the nanoparticle surface via click chemistry. medchemexpress.com This combination of a targeted delivery vehicle and a fluorescent payload enables highly specific and sensitive imaging.

Furthermore, nanotechnology allows for the creation of multifunctional theranostic agents. rsc.org For example, DiSulfo-ICG-azide can be co-encapsulated with a therapeutic drug within the same nanoparticle. researchgate.net The dye can then be used for fluorescence-guided surgery or to monitor the delivery and release of the drug at the target site, while also potentially serving as a photosensitizer for photodynamic therapy or a photothermal agent for photothermal therapy. nih.govnih.gov

The encapsulation of DiSulfo-ICG-azide in nanobubbles has also been shown to create acoustically active contrast agents that can be used for both ultrasound and photoacoustic imaging. nsf.gov This multimodality approach provides complementary information and can lead to more accurate diagnoses.

Nanotechnology-Based Delivery Systems for DiSulfo-ICG-azide:

NanocarrierKey AdvantagesPotential Applications
Liposomes Biocompatibility, versatile surface modificationTargeted drug delivery, in vivo imaging
Polymeric Nanoparticles Controlled release, high loading capacityTheranostics, long-term imaging
Nanoemulsions High stability, efficient oxygen transportEnhanced photodynamic therapy, multimodal imaging
Nanobubbles Acoustic activityUltrasound and photoacoustic imaging

Addressing Research Challenges and Exploring Novel Applications in Chemical Sciences

Despite the significant progress in the development of DiSulfo-ICG-azide based probes, several research challenges remain to be addressed. A key challenge is to further improve the photophysical properties of the dye, including its brightness and photostability, to enable deeper tissue imaging and longer-term tracking. nih.gov While rational design and computational modeling are guiding these efforts, the synthesis of new cyanine dye derivatives with optimized properties can be complex. mdpi.com

Another challenge is to achieve better control over the in vivo fate of the probes. Understanding and minimizing non-specific uptake by the reticuloendothelial system is crucial for improving targeting efficiency and reducing background signal. nih.gov The development of more advanced "stealth" nanoparticle formulations and highly specific targeting ligands is an active area of research.

The azide group, while versatile for click chemistry, can also be susceptible to reduction in the biological environment. miragenews.com Developing more stable bioorthogonal reaction pairs or protecting the azide group until it reaches the target site could enhance the reliability of in vivo conjugation strategies. miragenews.com

Looking forward, DiSulfo-ICG-azide and its derivatives hold promise for a wide range of novel applications in the chemical sciences. The ability to attach this NIR fluorescent tag to various molecules via click chemistry makes it a powerful tool for studying biological processes at the molecular level. mdpi.com For example, it can be used to label and track the trafficking of specific proteins, lipids, or glycans within living cells. aatbio.commdpi.com

In the field of materials science, DiSulfo-ICG-azide could be incorporated into smart polymers or hydrogels to create sensors that respond to specific chemical or physical stimuli with a change in their fluorescence properties. The unique optical properties of its J-aggregates could also be exploited for the development of new optical materials and devices.

Furthermore, the ongoing development of new and more efficient click chemistry reactions will continue to expand the utility of DiSulfo-ICG-azide. scripps.edu These advancements will enable the construction of increasingly complex and functional molecular architectures for applications ranging from drug discovery to catalysis. scripps.edu The combination of the unique spectral properties of DiSulfo-ICG-azide with the power and versatility of modern synthetic chemistry will undoubtedly lead to exciting new discoveries in the chemical sciences.

Q & A

Q. How should researchers design a biomolecular labeling experiment using DiSulfo-ICG-azide?

DiSulfo-ICG-azide is ideal for click chemistry-based labeling due to its azide group, which undergoes copper(I)-catalyzed 1,3-dipolar cycloaddition with terminal alkynes. Key steps include:

  • Buffer selection : Use aqueous buffers (e.g., PBS, pH 7.4) to leverage its high water solubility .
  • Concentration optimization : Start with a 1–10 µM dye concentration to balance signal intensity and background noise .
  • Reaction time : Allow 30–60 minutes at room temperature for efficient conjugation, avoiding prolonged exposure to light to prevent photobleaching .
  • Post-reaction purification : Use size-exclusion chromatography or dialysis to remove unreacted dye .

Q. What methods validate the labeling efficiency of DiSulfo-ICG-azide in biological systems?

  • Spectrophotometry : Measure absorbance at 780–810 nm (characteristic of ICG derivatives) to quantify dye concentration .
  • Fluorescence microscopy : Confirm target-specific labeling using near-infrared (NIR) filters (emission: 820–850 nm) .
  • Mass spectrometry : Identify molecular weight shifts in labeled biomolecules (e.g., +1017 Da for DiSulfo-ICG-azide) .

Q. How should DiSulfo-ICG-azide be stored to maintain stability?

  • Short-term storage : Dissolve in ultrapure water, aliquot into single-use volumes, and store at –20°C in light-protected vials .
  • Long-term stability : Lyophilized powder retains activity for ≥24 months at –80°C when desiccated .

Advanced Research Questions

Q. How can researchers optimize click chemistry reaction conditions for DiSulfo-ICG-azide in complex biological environments?

  • Copper catalyst concentration : Use 1–10 µM Cu(I) (e.g., TBTA or THPTA complexes) to enhance reaction kinetics without inducing cellular toxicity .
  • Temperature control : Perform reactions at 25–37°C; higher temperatures may reduce specificity in live-cell systems .
  • Competing thiols : Add 1–5 mM EDTA to chelate free metal ions that quench fluorescence .

Q. How do pH and ionic strength affect DiSulfo-ICG-azide’s fluorescence properties?

  • pH dependence : Fluorescence intensity peaks at pH 6.5–7.5 due to the dye’s zwitterionic nature; acidic conditions (pH < 6) reduce solubility and increase aggregation .
  • Ionic strength : High salt concentrations (>150 mM NaCl) may induce self-quenching; calibrate buffer conditions using fluorescence lifetime imaging (FLIM) .

Q. What strategies mitigate photobleaching during long-term NIR imaging?

  • Oxygen scavengers : Add 5–10 mM ascorbic acid or glucose oxidase/catalase systems to reduce reactive oxygen species (ROS) generation .
  • Pulsed illumination : Use low-intensity NIR lasers with short exposure times (e.g., 50–100 ms) to minimize cumulative photodamage .

Q. How can researchers address discrepancies in labeling specificity between in vitro and in vivo models?

  • Pre-targeting validation : Perform blocking experiments with excess azide-free ICG derivatives to confirm target engagement .
  • Tissue autofluorescence correction : Subtract background signals using control samples imaged under identical conditions .

Q. What analytical techniques resolve conflicting data on DiSulfo-ICG-azide’s cellular uptake mechanisms?

  • Flow cytometry : Compare fluorescence in cells treated with endocytosis inhibitors (e.g., dynasore or chlorpromazine) .
  • Super-resolution microscopy : Use stochastic optical reconstruction microscopy (STORM) to visualize dye localization at sub-50 nm resolution .

Methodological Considerations

  • Purity verification : Ensure dye purity >95% via HPLC (C18 column, acetonitrile/water gradient) to avoid batch-to-batch variability .
  • Multi-modal imaging : Combine NIR fluorescence with MRI or PET using dual-labeled probes for cross-validation .

For experimental design frameworks, apply PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria to refine research questions .

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